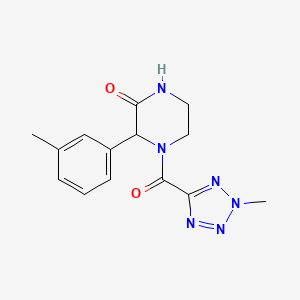
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide, also known as UMB68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C18H28N2O3.
Mecanismo De Acción
The mechanism of action of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to inhibit tumor growth and metastasis, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have vasodilatory effects and reduce hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer and other diseases. However, one limitation of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies. Another direction is to explore its potential for the treatment of other diseases beyond cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with dimethylamine, followed by the reaction of the resulting product with 2-chloroethanol. The final step involves the reaction of the obtained intermediate with phenyl isocyanate to yield 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide.
Aplicaciones Científicas De Investigación
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. Some of the areas where 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been investigated include cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(16(21)18-22-13-12-20)10-8-15(9-11-17)14-6-4-3-5-7-14/h3-7,15,20H,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYRMMCQKQDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)NOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)
![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)
![(6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7437797.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)